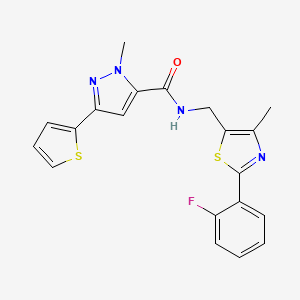
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride, also known as PTOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of beta-adrenergic receptor antagonists and has been studied for its mechanism of action and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride involves the selective blockade of beta-2 adrenergic receptors. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. By blocking beta-2 adrenergic receptors, 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride reduces the activity of the sympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and bronchodilation. 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has also been shown to inhibit the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP, a second messenger molecule that plays a crucial role in cellular signaling.
Biochemical and Physiological Effects
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and bronchodilation, which are all regulated by the sympathetic nervous system. 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has also been shown to inhibit the activity of adenylate cyclase, leading to a decrease in cyclic AMP production. In addition, 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been shown to have anti-inflammatory effects and may play a role in the regulation of glucose metabolism.
Advantages and Limitations for Lab Experiments
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has several advantages as a tool compound for scientific research. It has high selectivity for beta-2 adrenergic receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride is also stable and can be synthesized in high yields and purity, making it a suitable compound for laboratory experiments.
However, there are also some limitations to the use of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride in laboratory experiments. It has a relatively short half-life, which may limit its usefulness in some experiments. In addition, 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Future Directions
For research include the investigation of the role of beta-2 adrenergic receptors in glucose metabolism and the development of more selective compounds.
Synthesis Methods
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-pyridinethiol with 3-(m-tolyloxy)propan-2-ol in the presence of a catalyst. The resulting product is then purified through recrystallization and converted to its hydrochloride salt form. The synthesis of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in biomedical research. It has been shown to selectively block the beta-adrenergic receptor subtype beta-2, which is involved in the regulation of heart rate, blood pressure, and bronchodilation. 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been used as a tool compound to investigate the role of beta-2 adrenergic receptors in various physiological processes, including cardiovascular function, airway smooth muscle contraction, and glucose metabolism.
properties
IUPAC Name |
1-(3-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-12-5-4-6-14(9-12)18-10-13(17)11-19-15-7-2-3-8-16-15;/h2-9,13,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJQAUDMUKSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



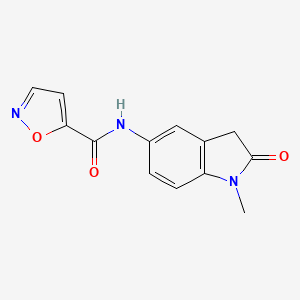
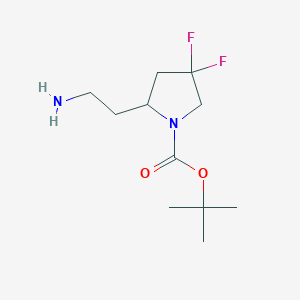
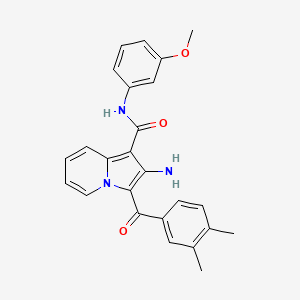
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2946286.png)

![N-(4-bromobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2946289.png)
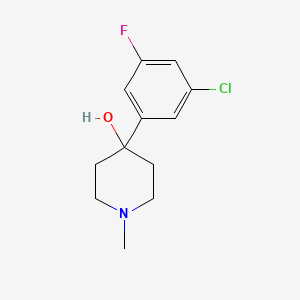
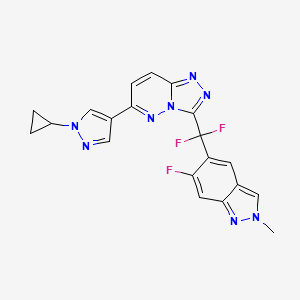
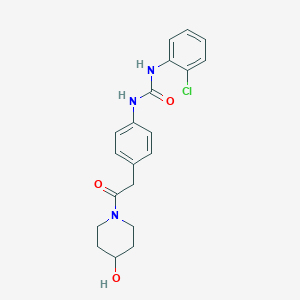
![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)

